Lipophilicity Advantage Over Simpler Azidomethyl Cores
In computed XLogP3, 1-(2-(azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole registers 3.5, representing a 1.6 log unit increase over 4-(azidomethyl)-3,5-dimethyl-1H-pyrazole (XLogP3 = 1.9), a compound that lacks the N-aryl and methoxy substituents [1][2]. This 1.6 log unit difference corresponds to approximately a 40-fold difference in octanol-water partition coefficient, placing the target compound firmly within optimal CNS drug-like space (LogP 2–5) while the simpler analog falls below this window. The target compound also slightly exceeds 1-[4-(azidomethyl)phenyl]-1H-pyrazole (XLogP3 = 3.1) by 0.4 log units, attributable to the additional methyl and methoxy groups [1][3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 4-(Azidomethyl)-3,5-dimethyl-1H-pyrazole: XLogP3 = 1.9; 1-[4-(Azidomethyl)phenyl]-1H-pyrazole: XLogP3 = 3.1; 4-(Azidomethyl)-1-benzyl-3,5-dimethyl-1H-pyrazole: XLogP3 = 3.5 |
| Quantified Difference | Δ = +1.6 vs. simplest 3,5-dimethyl azidomethyl core; Δ = +0.4 vs. para-azidomethyl N-phenyl analog; equivalent to 1-benzyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
A 1.6 log unit lipophilicity difference means the target compound is far more suitable for passive membrane permeation in cellular assays than the simple core analog, making it the appropriate choice when intracellular target engagement is required.
- [1] PubChem Compound Summary CID 58789198. 1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole. XLogP3-AA = 3.5. View Source
- [2] PubChem Compound Summary CID 121212735. 4-(Azidomethyl)-3,5-dimethyl-1H-pyrazole. XLogP3-AA = 1.9. View Source
- [3] PubChem Compound Summary CID 55138375. 1-[4-(Azidomethyl)phenyl]-1H-pyrazole. XLogP3 = 3.1. View Source
